

"physical and chemical properties of 4,5,6,7-tetrahydro-5(1h)-indazolone"

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-5(1h)-indazolone

Cat. No.: B1395838

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An In-Depth Technical Guide to the Physical and Chemical Properties of **4,5,6,7-tetrahydro-5(1H)-indazolone**

Introduction

4,5,6,7-tetrahydro-5(1H)-indazolone is a heterocyclic organic compound featuring a bicyclic system where a pyrazole ring is fused to a cyclohexanone ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its rigid structure, combined with multiple sites for chemical modification—namely the ketone functionality and the pyrazole ring's nitrogen atoms—renders it a versatile building block for the synthesis of more complex molecules. Derivatives of the closely related tetrahydroindazole core have demonstrated a wide range of biological activities, positioning this scaffold as a "privileged structure" in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of **4,5,6,7-tetrahydro-5(1H)-indazolone**, offering field-proven insights for its application in research and synthesis.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in **4,5,6,7-tetrahydro-5(1H)-indazolone** dictates its reactivity and physical behavior.

Chemical Structure

The structure consists of a cyclohexanone ring fused at the 4 and 5 positions with a pyrazole ring.

Caption: 2D Structure of **4,5,6,7-tetrahydro-5(1H)-indazolone**.

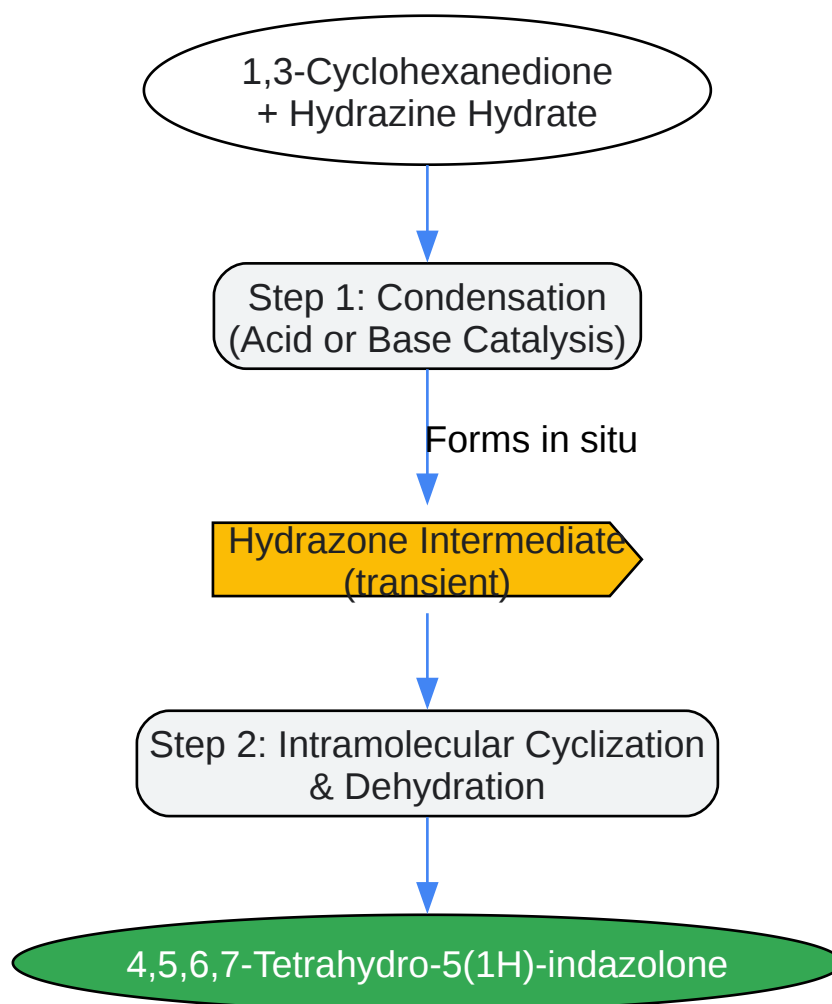
Key Identifiers

For unambiguous identification and literature searches, the following identifiers are critical.

Identifier	Value	Source
IUPAC Name	1,4,6,7-tetrahydroindazol-5-one	[1]
CAS Number	1196154-00-3	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₈ N ₂ O	[1] [2] [3] [4]
SMILES	<chem>C1CC2=NNC=C2CC1=O</chem>	[2]
InChIKey	WWNLWVBNNBDHDF-UHFFFAOYSA-N	[1]

Isomerism and Tautomerism

A crucial chemical feature of the indazolone scaffold is its capacity for tautomerism. The labile proton on the pyrazole nitrogen can reside on either N1 (1H-tautomer) or N2 (2H-tautomer). Furthermore, the ketone can enolize. The relative stability of these tautomers is influenced by the solvent, pH, and substitution patterns. The N-alkylation or N-acylation of this scaffold often yields a mixture of N1 and N2 isomers, a critical consideration in synthetic design.[\[5\]](#)



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